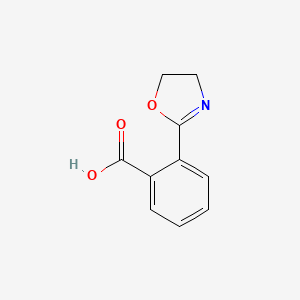
Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydrooxazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of an oxazoline ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydrooxazol-2-yl)benzoic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the oxazoline ring is formed with high stereospecificity . Another method involves the use of Vilsmeier–Haack reagent for formylation, followed by cyclization to form the oxazoline ring .
Industrial Production Methods
Industrial production of 2-(4,5-dihydrooxazol-2-yl)benzoic acid may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. The use of manganese dioxide as a heterogeneous catalyst in flow reactors has been reported to improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydrooxazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-(4,5-Dihydrooxazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,5-dihydrooxazol-2-yl)benzoic acid involves its interaction with various molecular targets. The oxazoline ring can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways . The benzoic acid moiety can also contribute to the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
2-(4,5-Dihydrooxazol-2-yl)benzoic acid can be compared with other oxazoline derivatives and benzoic acid analogs:
Similar Compounds: 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)benzoic acid, 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid
Uniqueness: The presence of both the oxazoline ring and the benzoic acid moiety in a single molecule provides unique reactivity and potential for diverse applications.
Properties
CAS No. |
1445-70-1 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)8-4-2-1-3-7(8)9-11-5-6-14-9/h1-4H,5-6H2,(H,12,13) |
InChI Key |
DZFBFNPCGOQZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















